N-(3-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-(3-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a heterocyclic compound featuring a quinazolinone core fused with a hexahydroquinoline system, a sulfanyl (-S-) linker, and a 3-chlorophenyl-substituted acetamide group. Its molecular formula is C₁₆H₁₅ClN₃O₂S, with a molecular weight of 348.83 g/mol (exact mass: 348.0577) . This compound is synthesized via multi-step reactions involving thioacetylation of quinazolinone intermediates and subsequent coupling with 3-chloroaniline derivatives. Its structural complexity and functional groups make it a candidate for biological activity studies, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-10-4-3-5-11(8-10)18-14(21)9-23-15-12-6-1-2-7-13(12)19-16(22)20-15/h3-5,8H,1-2,6-7,9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICIDBOVVXDLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substituent Effects : The 3-chlorophenyl group in the target compound contributes to hydrophobic interactions in biological systems. Replacing -Cl with -OCH₃ (as in the methoxyphenyl analogue) reduces electronegativity, impacting binding affinity to targets like kinases or proteases .
Core Modifications: Replacing the quinazolinone core with pyrimidine (e.g., in diaminopyrimidine derivatives) alters hydrogen-bonding networks and steric bulk, as seen in crystallographic studies .
Key Insights:
- The target compound’s chlorophenyl group optimizes balance between lipophilicity and target engagement, whereas bulkier substituents (e.g., 4-chlorophenyl in hexahydroquinoline derivatives) may reduce solubility .
- Fluorinated analogues exhibit enhanced activity in inflammation models, suggesting strategic halogenation improves therapeutic profiles .
- Core flexibility: Quinazolinone derivatives generally show broader kinase inhibition, while pyrimidine-core compounds excel in antifolate applications .
Physicochemical and Crystallographic Comparisons
The target compound crystallizes in a monoclinic P2₁/c system, with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°, and Z = 8 . Intramolecular N–H⋯N hydrogen bonds stabilize the sulfanyl-acetamide linkage, forming an S(7) ring motif. In contrast, the pyrimidine-core analogue (Compound II in ) shows a larger dihedral angle (59.7°) between aromatic rings, reducing planarity and altering π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
